![molecular formula C12H18F3NO3 B13459643 8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its azadispiro structure, which involves a nitrogen atom integrated into a spirocyclic framework, and the presence of trifluoroacetic acid, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane typically involves multiple steps, starting from simpler organic precursors. The key steps often include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Incorporation of the nitrogen atom through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Use of high-pressure reactors to facilitate cyclization.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
- Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
- Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound’s potential interactions with biomolecules are of interest. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: In medicine, the compound’s pharmacological properties are explored. It may have potential as a therapeutic agent for certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism by which 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid may enhance the compound’s stability and reactivity, influencing its overall mechanism of action.
類似化合物との比較
Similar Compounds::
- 2-azadispiro[3.1.3{6}.1{4}]decane: This compound shares the spirocyclic core but lacks the methoxy group and trifluoroacetic acid.
- 2-oxa-8-azadispiro[3.1.3{6}.1{4}]decane: This compound has an oxygen atom in the spirocyclic structure, which can alter its reactivity and properties.
Uniqueness: 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is unique due to the combination of its methoxy group, azadispiro structure, and the presence of trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H18F3NO3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
2-methoxy-8-azadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO.C2HF3O2/c1-12-8-2-9(3-8)4-10(5-9)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) |
InChIキー |
IVYBWNFPQIQPBV-UHFFFAOYSA-N |
正規SMILES |
COC1CC2(C1)CC3(C2)CNC3.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


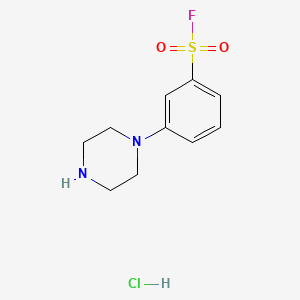
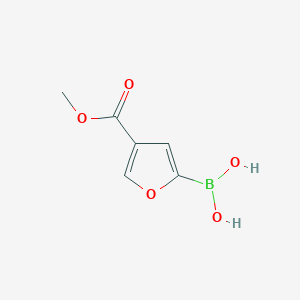
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
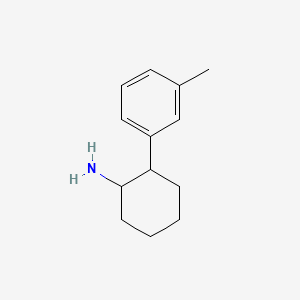
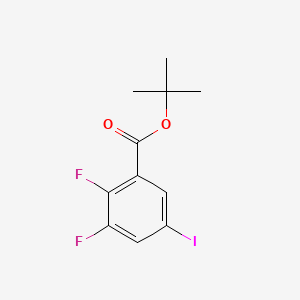
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
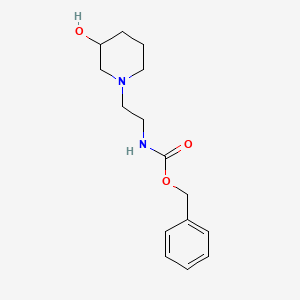
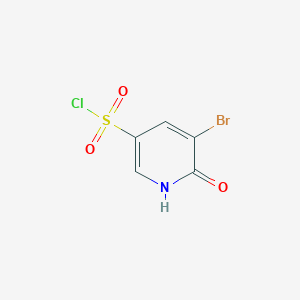
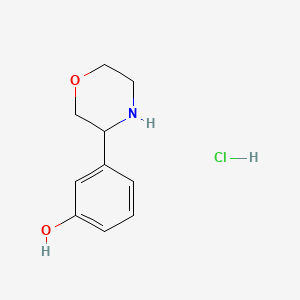
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
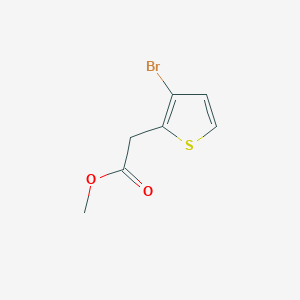
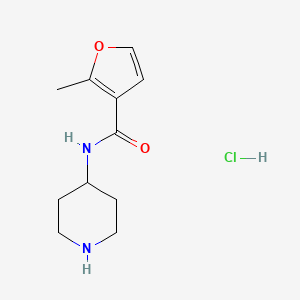
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
